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Magnesium hexafluorophosphate

Cat. No.: B14121879
M. Wt: 314.234 g/mol
InChI Key: BNMGWRMLSYNPEX-UHFFFAOYSA-N
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Description

Contextualizing Hexafluorophosphate (B91526) Anions in Modern Inorganic Chemistry

The hexafluorophosphate anion, [PF₆]⁻, is a cornerstone of modern inorganic and organometallic chemistry. wikipedia.org Its significance stems from its classification as a non-coordinating anion, a property that makes it an ideal counterion for stabilizing cationic metal complexes. wikipedia.orgchemeurope.com The octahedral geometry and the strong phosphorus-fluorine bonds contribute to its high stability and low nucleophilicity. wikipedia.orgchemicalbook.com This stability extends to resistance against both acidic and basic hydrolysis. wikipedia.org

In practical applications, hexafluorophosphate salts are often chosen for their solubility in organic solvents, particularly polar ones, while exhibiting low solubility in aqueous solutions. wikipedia.org This characteristic is crucial in various synthetic and electrochemical applications. wikipedia.orgchemicalbook.com The non-coordinating nature of the [PF₆]⁻ anion is particularly valuable in catalysis and the study of reactive cationic species, where minimal interference from the counterion is desired. chemeurope.comlandtinst.com

Rationale for Fundamental and Applied Investigations of Magnesium-Based Coordination Systems

Magnesium, as an alkaline earth metal, forms the divalent cation Mg²⁺, which is generally considered redox-stable. rsc.org The coordination chemistry of magnesium is of significant interest due to its unique role in numerous biological processes and its potential in modern materials science. mdpi.com Research into magnesium-based coordination compounds aims to understand the influence of various ligands on the resulting structures and properties. mdpi.com

A significant driver for the investigation of magnesium coordination systems is the development of next-generation energy storage solutions. pioneerbioinc.com Magnesium-ion batteries are considered a promising alternative to lithium-ion batteries, offering potential advantages such as higher energy density and improved safety. pioneerbioinc.com The development of suitable electrolytes, often involving magnesium salts with non-coordinating anions like hexafluorophosphate, is a critical area of research in this field. pioneerbioinc.compmarketresearch.com Furthermore, the exploration of magnesium coordination polymers has opened avenues for applications in gas sorption and separation, catalysis, and fluorescent sensing. rsc.orgsci-hub.se

Historical Trajectories and Milestones in Hexafluorophosphate Coordination Chemistry

The history of coordination chemistry can be traced back to the 18th century with the synthesis of Prussian blue. mdpi.comwiley-vch.de However, a systematic understanding of coordination compounds began with Alfred Werner's theory in 1893. wiley-vch.de The development of hexafluorophosphate chemistry is more recent and is closely tied to the search for stable, non-coordinating anions. chemeurope.com

Initially, anions like tetrafluoroborate (B81430) ([BF₄]⁻) and perchlorate (B79767) (ClO₄⁻) were considered weakly coordinating. However, it was later discovered that they can coordinate to highly electrophilic metal centers. chemeurope.com The hexafluorophosphate anion emerged as a superior non-coordinating anion due to its greater stability and lesser tendency to coordinate with metal cations. wikipedia.org A significant milestone was the discovery of ferrocene (B1249389) in 1951, which revolutionized organometallic chemistry. The subsequent synthesis of ferrocenium (B1229745) salts with various counterions, including hexafluorophosphate, highlighted the utility of this anion in stabilizing organometallic cations. The synthesis of hexafluorophosphate salts typically involves the reaction of phosphorus pentachloride with an alkali or ammonium (B1175870) halide in hydrofluoric acid, a process requiring specialized equipment. wikipedia.org

Current Research Paradigms and Future Objectives for Magnesium Hexafluorophosphate Systems

Current research on this compound is heavily focused on its application in magnesium-ion batteries. pioneerbioinc.compmarketresearch.com A primary objective is to develop electrolytes that enable reversible magnesium deposition and stripping with high efficiency and stability. researchgate.netacs.orgbiu.ac.il While some studies have reported the synthesis of this compound complexes, such as Mg(CH₃CN)₆(PF₆)₂, and their electrochemical properties, challenges remain. researchgate.netgoogle.com

One significant challenge is the reported passivation of magnesium anodes by the hexafluorophosphate anion, which can inhibit the battery's performance. acs.orgbiu.ac.il Some research suggests that the addition of chlorides can suppress this passivation. acs.orgbiu.ac.il Another area of active investigation is the synthesis of pure and cost-effective this compound, as current methods can be problematic. google.com

Future research will likely continue to focus on optimizing electrolyte formulations containing this compound for improved battery performance. This includes exploring different solvent systems and additives to enhance ionic conductivity, electrochemical stability, and cycling performance. researchgate.netfrontiersin.org Furthermore, a deeper understanding of the fundamental coordination chemistry of this compound, including its crystal structure and solution behavior, is crucial for the rational design of new materials for energy storage and other applications. google.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula F12MgP2 B14121879 Magnesium hexafluorophosphate

Properties

Molecular Formula

F12MgP2

Molecular Weight

314.234 g/mol

IUPAC Name

magnesium;dihexafluorophosphate

InChI

InChI=1S/2F6P.Mg/c2*1-7(2,3,4,5)6;/q2*-1;+2

InChI Key

BNMGWRMLSYNPEX-UHFFFAOYSA-N

Canonical SMILES

F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Mg+2]

Origin of Product

United States

Synthetic Methodologies for Magnesium Hexafluorophosphate and Its Solvates

Precursor Selection and Design for Targeted Magnesium Hexafluorophosphate (B91526) Synthesis

The rational design of a synthetic route for magnesium hexafluorophosphate begins with the careful selection of appropriate magnesium and hexafluorophosphate precursors. The choice of these starting materials directly impacts reaction feasibility, efficiency, and the purity of the resulting compound.

Optimization of Magnesium Source Reagents for Hexafluorophosphate Generation

The selection of the magnesium source is a critical step in the synthesis of this compound. The reactivity of the magnesium precursor must be tuned to the chosen reaction conditions and the hexafluorophosphate source. A common and direct approach involves the use of elemental magnesium in a highly reactive form.

Research Findings:

Magnesium Turnings: One reported synthesis utilizes magnesium turnings, which provide a large surface area for reaction. researchgate.net This method involves the direct reaction of the metal with a suitable hexafluorophosphate precursor in a non-aqueous solvent. researchgate.net The high reactivity of elemental magnesium makes it suitable for reactions where it acts as a reducing agent, as seen in the reaction with nitrosonium hexafluorophosphate. researchgate.net

Alternative Magnesium Sources: While direct use of magnesium metal is documented, other common magnesium salts could be considered for alternative metathesis reactions. However, the literature for Mg(PF₆)₂ synthesis predominantly highlights the use of the elemental form. For context, in the broader field of battery material synthesis, the choice of precursor (e.g., oxides, carbonates, hydroxides) is known to significantly influence the required reaction conditions and final product morphology. umn.edu In a different context, magnesium chloride (MgCl₂) has been noted as a non-nucleophilic and cost-effective Mg²⁺ source for electrolyte formulations, though not for the direct synthesis of the hexafluorophosphate salt itself. researchgate.net

Table 1: Comparison of Potential Magnesium Source Reagents

Magnesium Source Typical Application Advantages Considerations
Magnesium Turnings Direct synthesis of Mg(PF₆)₂ adducts High reactivity; acts as a reducing agent. researchgate.net Potential for side reactions depending on solvent and PF₆⁻ precursor.
Magnesium Chloride (MgCl₂) Component in electrolyte systems Inexpensive; non-nucleophilic. researchgate.net Not demonstrated for direct synthesis of Mg(PF₆)₂ via metathesis.

| Other Mg Salts (e.g., Oxides, Carbonates) | General solid-state synthesis | Commercially available in various purities. umn.edu | May require harsher conditions; potential for oxide/carbonate impurities. |

Strategic Selection of Hexafluorophosphate Anion Precursors

The source of the hexafluorophosphate (PF₆⁻) anion is equally critical to the success of the synthesis. The precursor must be soluble in the chosen solvent system and reactive toward the magnesium source.

Research Findings:

Nitrosonium Hexafluorophosphate (NOPF₆): This reagent has been successfully used to synthesize a this compound-acetonitrile complex. researchgate.net The reaction with magnesium turnings in acetonitrile (B52724) proceeds effectively, leveraging the oxidizing nature of the nitrosonium cation. researchgate.net

Ammonium (B1175870) Hexafluorophosphate (NH₄PF₆): As a more cost-effective alternative to NOPF₆, ammonium hexafluorophosphate is another viable precursor. researchgate.net For instance, the synthesis of aluminum hexafluorophosphate (Al(PF₆)₃) has been achieved through the reaction of NH₄PF₆ with triethylaluminum, demonstrating its utility in forming multivalent hexafluorophosphate salts. amazonaws.com

Other Hexafluorophosphate Sources: In the synthesis of other hexafluorophosphates like LiPF₆, precursors such as phosphorus pentafluoride (PF₅) gas are used in reactions with lithium sources in anhydrous hydrogen fluoride (B91410). google.com However, this method is hazardous and requires specialized equipment.

Table 2: Analysis of Hexafluorophosphate Anion Precursors

PF₆⁻ Precursor Synthetic Route Example Advantages Disadvantages
Nitrosonium Hexafluorophosphate (NOPF₆) Reaction with Mg turnings in acetonitrile. researchgate.net Effective for direct synthesis of Mg(PF₆)₂ solvates. researchgate.net Higher cost compared to alternatives like NH₄PF₆. researchgate.net
Ammonium Hexafluorophosphate (NH₄PF₆) Used in synthesis of Al(PF₆)₃; proposed as alternative for NaPF₆. researchgate.netamazonaws.com Lower cost; commercially available. researchgate.net Byproducts (e.g., ammonia) may need to be removed.

| Phosphorus Pentafluoride (PF₅) | Used in LiPF₆ synthesis. google.com | Direct source of the PF₆⁻ moiety. | Highly toxic and corrosive gas; requires specialized handling. googleapis.com |

Solution-Phase Synthetic Routes for this compound Adducts

Solution-phase synthesis is the most prominently documented method for producing this compound, typically yielding solvated complexes or adducts rather than the anhydrous salt. researchgate.net The solvent plays a dual role as the reaction medium and as a ligand that coordinates to the magnesium ion.

Non-Aqueous Solvent Systems and Controlled Reaction Environments (e.g., acetonitrile, THF)

The synthesis of this compound must be conducted in a non-aqueous environment to prevent the hydrolysis of the PF₆⁻ anion, which can lead to the formation of phosphorus oxyfluoride impurities. google.com

Research Findings:

Acetonitrile (CH₃CN): Acetonitrile is a key solvent for the synthesis of this compound adducts. Research has successfully demonstrated the synthesis of the complex Mg(PF₆)₂(CH₃CN)₆. researchgate.net Solutions of this complex in acetonitrile exhibit high ionic conductivity. researchgate.net

Tetrahydrofuran (B95107) (THF): THF is another important solvent, often used in combination with acetonitrile. researchgate.net While solutions of Mg(PF₆)₂ in acetonitrile and acetonitrile-THF mixtures have been prepared and studied, some research indicates that the PF₆⁻ anion may passivate magnesium electrodes, complicating its use in battery applications but not precluding its synthesis in these solvents. researchgate.netacs.orgnih.gov

Other Organic Solvents: Patents related to hexafluorophosphate production list a variety of other non-aqueous solvents suitable for these reactions, including carbonates (ethylene carbonate, propylene (B89431) carbonate), esters (ethyl acetate), and ethers (1,2-dimethoxyethane), to maintain an anhydrous system. google.comgoogle.com

Crystallization and Recrystallization Techniques for Purity Enhancement

Obtaining high-purity this compound adducts from solution requires carefully controlled crystallization and purification steps.

Research Findings:

Direct Crystallization: The solvated complex, such as Mg(PF₆)₂(CH₃CN)₆, can be isolated directly from the reaction mixture by crystallization. researchgate.net

Purification Sequences: A general method for purifying hexafluorophosphate salts involves a sequence of steps. googleapis.com This can include evaporation and concentration of the reaction solution, followed by dissolution of the crude product in a suitable solvent like ethanol (B145695) or acetone. Subsequent filtration removes insoluble impurities, and a final drying step under controlled temperature yields the purified salt. googleapis.com For example, one process describes crystallization at low temperatures (-20°C to -30°C) for 2 to 4 hours, followed by concentration and drying to obtain the final product with a purity of 99.91%. googleapis.com

Solid-State Synthetic Approaches to Anhydrous this compound

The synthesis of pure, anhydrous this compound presents a significant challenge. While solvated versions are accessible via solution-phase routes, the direct synthesis of the anhydrous salt has not been explicitly reported in peer-reviewed literature. researchgate.net

Solid-state synthesis, which typically involves heating a mixture of solid precursors, is a common method for producing anhydrous materials. umn.edufrontiersin.org For instance, the production of anhydrous lithium hexafluorophosphate (LiPF₆) can be achieved through solid-state reactions, but the material's thermal stability is a major concern, with decomposition occurring at elevated temperatures. researchgate.net It is plausible that similar challenges, such as thermal decomposition before the removal of all coordinated solvent or water molecules, hinder the isolation of anhydrous Mg(PF₆)₂.

Commercial suppliers mention that this compound can be produced via solid-state processes, suggesting that proprietary methods may exist for its preparation. americanelements.com These methods would likely involve the reaction of highly pure, anhydrous precursors under a strictly controlled inert atmosphere, followed by heating at precise temperatures to facilitate the reaction while avoiding decomposition.

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound Mg(PF₆)₂
Acetonitrile CH₃CN
Tetrahydrofuran C₄H₈O
Magnesium Chloride MgCl₂
Nitrosonium Hexafluorophosphate NOPF₆
Ammonium Hexafluorophosphate NH₄PF₆
Phosphorus Pentafluoride PF₅
Lithium Hexafluorophosphate LiPF₆
Aluminum Hexafluorophosphate Al(PF₆)₃
Triethylaluminum (C₂H₅)₃Al
Ethylene Carbonate (CH₂O)₂CO
Propylene Carbonate C₄H₆O₃
Ethyl Acetate C₄H₈O₂
1,2-Dimethoxyethane C₄H₁₀O₂
Ethanol C₂H₅OH
Acetone C₃H₆O

High-Temperature Solid-State Reaction Pathways

High-temperature solid-state synthesis is a conventional method for producing various inorganic materials. psu.ac.th This technique typically involves the reaction of precursor materials in the solid phase at elevated temperatures to facilitate the diffusion of ions and the formation of the desired product. While specific details for the high-temperature solid-state synthesis of this compound are not extensively documented in the provided results, the general principles of this method, such as the use of high temperatures to overcome kinetic barriers, are well-established for similar compounds like lithium iron phosphate. psu.ac.th The simplicity and potential for large-scale production are key advantages of this approach. psu.ac.th

Mechanochemical Synthesis and its Influence on Material Characteristics

Mechanochemical synthesis offers an alternative, often more sustainable, route to producing this compound and other materials by using mechanical energy, such as ball milling, to induce chemical reactions. cardiff.ac.ukorganic-chemistry.org This method can reduce or eliminate the need for solvents and can often be performed at room temperature. organic-chemistry.org For instance, the synthesis of magnesium-based carbon nucleophiles has been successfully demonstrated using ball milling in the presence of a small amount of a solvent like tetrahydrofuran (THF). organic-chemistry.org This approach can lead to the formation of materials with unique characteristics due to the high-energy impacts and intimate mixing at the molecular level. cardiff.ac.uk The use of grinding auxiliaries can be crucial for efficient mass transfer and achieving high yields in mechanochemical processes. cardiff.ac.uk

A notable solution-based synthesis involves the reaction of magnesium turnings with nitrosonium hexafluorophosphate (NOPF₆) in an acetonitrile solvent to produce the acetonitrile solvate, Mg(PF₆)₂(CH₃CN)₆. researchgate.net Another approach utilizes the reaction of ammonium hexafluorophosphate (NH₄PF₆) with magnesium metal in THF. researchgate.net Furthermore, a method has been patented that involves activating magnesium metal in a ligand solution, followed by treatment with NOPF₆ in another ligand solution. google.com The choice of ligand, such as dichloromethane, can influence the stability of the reaction mixture. google.com

Precursor 1 Precursor 2 Solvent/Conditions Product
Magnesium TurningsNitrosonium Hexafluorophosphate (NOPF₆)AcetonitrileMg(PF₆)₂(CH₃CN)₆
Magnesium MetalAmmonium Hexafluorophosphate (NH₄PF₆)Tetrahydrofuran (THF)Mg(PF₆)₂
Activated Magnesium MetalNitrosonium Hexafluorophosphate (NOPF₆)Ligand Solutions (e.g., Dichloromethane)Mg(PF₆)₂(L)ₓ

Purification and Isolation Strategies for High-Purity this compound Products

Achieving high purity is critical for the application of this compound, particularly in electrochemical systems where impurities can lead to detrimental side reactions. google.com Common purification techniques for similar fluorine-containing compounds used in batteries include crystallization, which is a key technology for separating and purifying electronic chemicals. cip.com.cn

Recrystallization is a frequently employed method to purify the final product. google.com This process involves dissolving the synthesized salt in a suitable solvent and then allowing it to crystallize, leaving impurities behind in the solution. The removal of residual solvent under vacuum is also a crucial step to obtain a pure, dry product. google.com For related ionic liquids, purification can involve washing with water, followed by dissolution in a solvent like acetonitrile and drying over a desiccant such as magnesium sulfate (B86663). google.com Filtration through aids like Celite can also be used to remove solid impurities. google.com

Considerations for Yield Optimization and Scalable Production of this compound

For the commercial viability of this compound, optimizing the reaction yield and ensuring the scalability of the production process are paramount. The choice of synthetic route plays a significant role in scalability. For instance, methods that utilize readily available and less expensive precursors, such as ammonium hexafluorophosphate over nitrosonium hexafluorophosphate, are more suitable for large-scale production. researchgate.net

Process parameters such as reaction time, temperature, and the ratio of reactants must be carefully controlled to maximize the yield. In the patented synthesis method, heating the reaction mixture is a specified step to drive the reaction to completion. google.com For mechanochemical synthesis, factors like the type of milling equipment, milling time, and frequency are critical variables that affect the outcome and efficiency of the reaction. organic-chemistry.org

The development of scalable production methods is a key challenge for advanced materials. acs.org Techniques like pad-drying, used in the textile industry for applying functional coatings, demonstrate the potential for continuous and high-throughput manufacturing processes that could be adapted for the production of materials like this compound. acs.org Ultimately, a sustainable and scalable synthetic route is essential for the widespread application of this compound. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of Magnesium Hexafluorophosphate

Crystallographic Investigations of Magnesium Hexafluorophosphate (B91526) Solid-State Architectures

The precise arrangement of atoms and ions in the solid state is fundamental to understanding the properties of a material. For magnesium hexafluorophosphate, crystallographic techniques are essential for mapping its three-dimensional structure.

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement, bond lengths, and bond angles within a crystalline material. uhu-ciqso.es This technique requires a well-ordered single crystal, which can be challenging to grow. msu.edu

For this compound, a significant breakthrough was the synthesis and characterization of its acetonitrile (B52724) solvate, Mg(PF₆)₂(CH₃CN)₆. cam.ac.uk Researchers obtained single crystals suitable for X-ray analysis by the slow diffusion of diethyl ether into a concentrated acetonitrile solution of the complex. cam.ac.uk The analysis revealed a central magnesium ion coordinated to six acetonitrile molecules, forming an octahedral [Mg(CH₃CN)₆]²⁺ cation. The hexafluorophosphate ions act as counter-anions and are not directly bonded to the magnesium center in this solvated crystal structure. The crystal structure of Mg(PF₆)₂(CH₃CN)₆ shows the magnesium atom at the center, with phosphorus, fluorine, nitrogen, and carbon atoms arranged around it. cam.ac.uk

Detailed structural studies of other hexafluorophosphate salts, such as those with alkali metals or silver, show that while many exhibit a cubic rock salt-type structure, the orientation of the PF₆⁻ anion can vary, leading to different types of structural disorder. researchgate.net While a pure, unsolvated single crystal structure of Mg(PF₆)₂ has not been reported in the reviewed literature, the analysis of its solvates provides critical insight into the coordination environment of the magnesium ion and the geometry of the hexafluorophosphate anion. cam.ac.ukmdpi.com

Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and determine the lattice parameters of a material. csic.esicdd.commjcce.org.mk Unlike SCXRD, PXRD can be performed on polycrystalline powders, which are often easier to synthesize.

Studies on hexafluorophosphate-based materials frequently use PXRD to confirm the bulk purity of a synthesized sample and to analyze its crystal structure. cam.ac.ukbiu.ac.il For instance, the bulk powder of the synthesized Mg(PF₆)₂(CH₃CN)₆ complex was confirmed to be phase-pure through PXRD, complementing the single-crystal data. cam.ac.uk

In the context of battery research, PXRD is used to study the structural changes in electrode materials during electrochemical cycling. csic.esbiu.ac.il Although specific lattice parameters for pure, unsolvated Mg(PF₆)₂ are not detailed in the provided search results, analysis of related compounds provides a reference. For example, various hexafluorophosphate salts of univalent metals like Na⁺, K⁺, Rb⁺, and Cs⁺ adopt cubic lattices at room temperature. researchgate.net The analysis of these related structures is crucial for interpreting the PXRD patterns of new magnesium-based materials.

Table 1: Crystallographic Data for Selected Hexafluorophosphate Compounds

Compound Crystal System Space Group Lattice Parameter (a) Reference
NaPF₆ Cubic Fm-3m - researchgate.net
InPF₆ Cubic Fm-3m 7.966(18) Å researchgate.net
TlPF₆ Cubic Fm-3m 7.9203(19) Å researchgate.net

Neutron diffraction is a crystallographic technique particularly adept at locating light atoms, such as hydrogen or fluorine, in the presence of heavier atoms. whiterose.ac.uk This is because neutron scattering is sensitive to the nucleus rather than the electron cloud, providing complementary information to X-ray diffraction. whiterose.ac.ukmdpi.com The technique is invaluable for determining the precise positions of atoms in hydrogen bonds and for studying subtle structural details and intermolecular interactions. ill.eu

While the search results highlight the power of neutron diffraction for studying materials like metal hydrides, deuterated electrolytes for lithium-ion batteries, and other fluoride (B91410) compounds, whiterose.ac.ukresearchgate.net there is no specific mention of a dedicated neutron diffraction study performed on this compound. However, the principles of the technique suggest its potential utility. For Mg(PF₆)₂, neutron diffraction could precisely locate the fluorine atoms within the PF₆⁻ anion and elucidate the nature of the interactions between the Mg²⁺ cation and the PF₆⁻ anions, especially in an unsolvated state. Studies on other ionic liquids and salts have successfully used neutron scattering to understand their liquid structure and ion-ion correlations. researchgate.net

Spectroscopic Probes for Molecular and Electronic Structure of this compound

Spectroscopic techniques probe the energy levels within molecules and materials, providing detailed information about bonding, structure, and the local environment of specific atoms.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups and characterize chemical bonds by measuring the vibrational frequencies of a molecule. thermofisher.com These two techniques are complementary, as their selection rules differ; some vibrational modes may be active in Raman but not in IR, and vice versa. mjcce.org.mkacs.org

For this compound, vibrational spectroscopy is crucial for confirming the presence and integrity of the hexafluorophosphate (PF₆⁻) anion. The PF₆⁻ anion, having octahedral (Oₕ) symmetry, has characteristic vibrational modes. researchgate.net The most intense and characteristic IR-active band for the PF₆⁻ anion appears in the 800-950 cm⁻¹ range. acs.org A study on Mg(PF₆)₂(CH₃CN)₆ confirmed the presence of the complex through its IR spectrum, which showed the expected C≡N stretching band from the coordinated acetonitrile at 2299 cm⁻¹. cam.ac.uk

Raman spectroscopy is also highly effective for studying hexafluorophosphate salts. The symmetric P-F stretching mode (A₁g) is a particularly strong and characteristic Raman band, often observed around 740 cm⁻¹. researchgate.net Studies on various hexafluorophosphate salts show that the positions of these vibrational bands can be influenced by the cation and the local environment, providing insight into ion-ion interactions. up.ac.za For instance, shifts in the P-F Raman peak can indicate changes in the distance between the cation and the PF₆⁻ anion. researchgate.net

Table 2: Characteristic Vibrational Frequencies for the PF₆⁻ Anion

Vibrational Mode Technique Typical Wavenumber (cm⁻¹) Reference
P-F Stretch (ν₃, F₁ᵤ) IR ~840 acs.orgup.ac.za
P-F Bend (ν₄, F₁ᵤ) IR ~560 up.ac.za
P-F Symmetric Stretch (ν₁, A₁g) Raman ~740-771 researchgate.netup.ac.za

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific atomic nuclei.

²⁵Mg NMR: Magnesium-25 NMR is challenging due to the nucleus's low natural abundance (10%), low sensitivity, and quadrupolar nature, which can lead to broad signals. cam.ac.ukhuji.ac.il The signal width is highly dependent on the symmetry of the magnesium ion's environment; symmetrical environments produce narrower lines. huji.ac.il Despite these challenges, ²⁵Mg NMR provides direct insight into the coordination and solvation environment of the Mg²⁺ ion. cam.ac.uka-star.edu.sg Studies on magnesium battery electrolytes use ²⁵Mg NMR to understand the structure of magnesium complexes in solution and their interactions with solvents and other ions. a-star.edu.sgresearchgate.net The chemical shift can indicate changes in the solvation shell of the Mg²⁺ ion. a-star.edu.sg

³¹P NMR: Phosphorus-31 NMR is a highly sensitive and routine technique for characterizing phosphorus-containing compounds. huji.ac.il For the hexafluorophosphate anion, the ³¹P NMR spectrum is a characteristic septet (a seven-line pattern). This splitting pattern arises from the coupling of the phosphorus nucleus with the six equivalent fluorine nuclei (¹⁹F, spin I=1/2). cam.ac.ukresearchgate.net The observation of this septet, typically found at a chemical shift of around -144 to -150 ppm, is a definitive confirmation of the presence of the intact PF₆⁻ anion. researchgate.netrsc.org

¹⁹F NMR: Fluorine-19 NMR is also a high-sensitivity technique. nih.gov In the spectrum of the PF₆⁻ anion, the six equivalent fluorine atoms produce a doublet. This splitting is due to coupling with the single phosphorus nucleus (³¹P, spin I=1/2). cam.ac.ukrsc.org This characteristic doublet, with a large one-bond coupling constant (¹JP-F) of approximately 711 Hz, provides complementary evidence for the structure of the hexafluorophosphate anion. rsc.org

Table 3: Typical NMR Spectroscopic Data for the PF₆⁻ Anion

Nucleus Multiplicity Typical Chemical Shift (ppm) Typical Coupling Constant (¹JP-F) Reference(s)
³¹P Septet -144 to -150 ~706-711 Hz cam.ac.ukresearchgate.netrsc.org
¹⁹F Doublet ~ -73 to -74 ~711 Hz rsc.org

| ²⁵Mg | - | Highly dependent on environment | - | cam.ac.ukhuji.ac.ila-star.edu.sg |

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element within a material. springernature.comacs.org The technique is element-selective and sensitive to the oxidation state, coordination chemistry, and the distances, coordination number, and species of the atoms immediately surrounding the selected element. rsc.org An XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). springernature.comacs.org

For this compound, XAS can be used to study the local environment of the magnesium, phosphorus, and fluorine atoms, although studies often focus on the metal center. The XANES region provides information on the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing atom. acs.orgaps.org For instance, the position of the absorption edge shifts to higher energies with an increasing oxidation state. rsc.org

The EXAFS region contains information about the number and type of neighboring atoms and their distances from the absorbing atom. synchrotron-soleil.fr Analysis of the EXAFS oscillations can yield precise bond lengths and coordination numbers. For example, in a study of an iron complex containing the PF₆⁻ anion, Fe(tren(py)₃)₂, XAS at the iron K-edge was used to determine the Fe-N bond lengths. msu.edu A similar approach could be applied to the Mg K-edge in Mg(PF₆)₂ to determine the Mg-anion and Mg-solvent coordination environment in electrolyte solutions.

In the context of magnesium batteries, where Mg(PF₆)₂ is considered as a potential electrolyte salt, XAS is invaluable for understanding the solvation structure of the Mg²⁺ ion and its interactions with the PF₆⁻ anion and solvent molecules. researchgate.netgrafiati.com Studies on related systems, such as Ca(PF₆)₂-based electrolytes, have demonstrated the utility of Ca K-edge XANES to identify the local structure of the intercalated calcium ion in a cathode material. researchgate.net This highlights the potential of Mg K-edge XAS to confirm magnesium intercalation and characterize the local Mg environment within a battery electrode, distinguishing it from surface species.

The sensitivity of XANES to the local structure is particularly noteworthy. aps.org Even subtle changes in the coordination or bonding of the target atom can result in significant variations in the near-edge spectrum, providing a "fingerprint" of the local environment. researchgate.net

Microscopic and Morphological Characterization of this compound Materials

Electron Microscopy (SEM, TEM) for Particle Morphology, Crystal Habit, and Surface Topography

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential tools for characterizing the morphology, size, and structure of materials at the micro- and nanoscale. nih.gov

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. In the context of this compound, SEM would be used to visualize the size and shape (morphology) of the crystalline powder. For example, research on related compounds synthesized for battery applications often employs SEM to observe the particle morphology, which can influence electrochemical performance. researchgate.netresearchgate.net Studies on electrolytes containing Mg(PF₆)₂ have used SEM to examine the morphology of magnesium deposits on electrodes, revealing details about the growth process. biu.ac.il For instance, one study noted that the presence of chlorides in a PF₆⁻-based electrolyte led to a highly oriented, preferential growth of magnesium deposits. biu.ac.il

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the observation of the internal structure of materials, including their crystal lattice. nih.gov For Mg(PF₆)₂, TEM could be used to identify the crystal habit (the characteristic external shape of a crystal), detect dislocations or other defects, and confirm the crystalline nature of the nanoparticles. nih.gov High-resolution TEM (HRTEM) can even resolve atomic planes within a crystal. researchgate.net While direct TEM studies focused solely on Mg(PF₆)₂ particles are not widely available, the techniques are routinely applied to analogous materials, such as MgO nanoparticles and various electrode materials used in magnesium batteries, to assess their crystallinity and nanostructure. researchgate.netresearchgate.net

Combined with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), both SEM and TEM can perform elemental analysis, mapping the distribution of magnesium, phosphorus, and fluorine within the sample to confirm the composition and homogeneity of the Mg(PF₆)₂ particles. researchgate.netnih.gov

Table 2: Morphological Characteristics Observable by Electron Microscopy

CharacteristicDescriptionRelevant Technique
Particle Size & Distribution Measurement of the dimensions of individual Mg(PF₆)₂ particles and the range of sizes within a sample.SEM, TEM nih.govmdpi.com
Particle Morphology The overall shape of the particles (e.g., spherical, cubic, irregular, agglomerated). researchgate.netmdpi.comSEM
Surface Topography The fine-scale features on the surface of the particles, such as roughness or porosity.SEM nih.gov
Crystal Habit The external shape of individual crystals, reflecting the internal crystal structure.SEM, TEM bham.ac.uk
Crystallinity & Defects Assessment of the degree of crystalline order and the presence of any structural imperfections.TEM, HRTEM nih.gov
Elemental Composition Identification and spatial mapping of the constituent elements (Mg, P, F).SEM-EDS, TEM-EDS researchgate.net

Atomic Force Microscopy (AFM) for Surface Roughness and Interfacial Phenomena

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. npl.co.uk It is particularly valuable for quantifying surface roughness and studying interfacial phenomena in real-time and in various environments, including liquids. npl.co.ukacs.org

For solid this compound, AFM can be used to measure the surface roughness of thin films or single crystals. This is achieved by scanning a sharp tip over the surface and recording its vertical movement. The data can be used to calculate statistical parameters like the root-mean-square (RMS) roughness. mdpi.com

The most significant application of AFM in the context of Mg(PF₆)₂ is in the study of interfacial phenomena, particularly at the electrode-electrolyte interface in magnesium batteries. researchgate.net In situ AFM can monitor the morphological changes on an electrode surface during electrochemical processes like charging and discharging. npl.co.uk This allows for direct visualization of:

The formation and evolution of the solid-electrolyte interphase (SEI) layer. ucl.ac.uk

The initial stages of magnesium deposition (nucleation and growth). npl.co.uk

Changes in surface roughness and topography as the battery cycles. npl.co.uk

Studies on ionic liquids, which share characteristics with electrolyte systems, have extensively used AFM to probe the structuring of ions at solid-liquid interfaces. acs.org These studies reveal how anions like PF₆⁻ and cations arrange themselves into distinct layers near an electrode surface, which is critical for understanding the electrochemical double layer and charge transfer processes. acs.org While specific AFM studies focusing on Mg(PF₆)₂ interfaces are emerging, the principles are well-established from research on lithium-ion and other battery systems. researchgate.netucl.ac.uk

Table 3: AFM Applications for this compound Characterization

ApplicationInformation GainedRelevance
Surface Topography Imaging Provides high-resolution 3D images of the material's surface.Characterizing the surface of solid Mg(PF₆)₂ or electrodes exposed to it. aip.org
Surface Roughness Quantification Measures parameters like root-mean-square (RMS) roughness (Sq). mdpi.comQuantifies the smoothness of films or electrode surfaces, which can impact interfacial contact and reactivity.
In Situ Monitoring of Electrochemical Processes Real-time observation of electrode surfaces in a liquid electrolyte during cycling. npl.co.ukUnderstanding SEI formation, Mg deposition/stripping mechanisms, and degradation phenomena.
Interfacial Force Measurements Probes the forces between the AFM tip and the surface.Characterizing the mechanical properties (e.g., stiffness, adhesion) of surface films like the SEI. ucl.ac.uk

Theoretical and Computational Chemistry Applied to Magnesium Hexafluorophosphate Systems

Quantum Chemical Calculations for Electronic Structure and Bonding in Magnesium Hexafluorophosphate (B91526)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of magnesium hexafluorophosphate, Mg(PF₆)₂, from the electronic level upwards. These methods model the behavior of electrons and nuclei to predict molecular geometries, electronic structures, and the nature of chemical bonds.

Density Functional Theory (DFT) for Molecular and Crystal Electronic Properties and Hydrogen Bonding Analysis

Density Functional Theory (DFT) has become a primary tool for investigating the properties of magnesium-based electrolytes due to its favorable balance of computational cost and accuracy. acs.orgnih.govusu.edursc.org DFT calculations are instrumental in elucidating the electronic properties and intermolecular interactions of Mg(PF₆)₂ systems.

Molecular and Electronic Properties: DFT is used to optimize the geometry of the hexafluorophosphate (PF₆⁻) anion and to study its interaction with the magnesium (Mg²⁺) cation and solvent molecules. These calculations provide detailed information on bond lengths, bond angles, and vibrational frequencies. researchgate.net For the octahedral PF₆⁻ anion, DFT can confirm its structural stability and electronic configuration. The interaction between the highly charged Mg²⁺ cation and the PF₆⁻ anion often leads to the formation of contact ion pairs (CIPs) or solvent-separated ion pairs (SSIPs) in solution, the thermodynamics of which can be thoroughly investigated using DFT. researchgate.net

Hydrogen Bonding Analysis: While Mg(PF₆)₂ is typically used in aprotic (non-hydrogen-donating) solvents, the PF₆⁻ anion can act as a hydrogen bond acceptor. alfa-chemistry.com DFT calculations are crucial for characterizing these often weak interactions. Studies on related systems have shown that the fluorine atoms of the PF₆⁻ anion can form hydrogen bonds with acidic protons from other species, such as residual water or certain organic molecules. researchgate.netacs.orguni-saarland.de For example, DFT calculations comparing the hydrogen bonding of PF₆⁻ and tetrafluoroborate (B81430) (BF₄⁻) with the hydronium ion (H₃O⁺) have demonstrated that PF₆⁻ forms weaker hydrogen bonds than BF₄⁻, suggesting that clusters involving PF₆⁻ and protic impurities are less stable. researchgate.net Furthermore, DFT can be used to investigate non-classical, charge-assisted hydrogen bonds, such as C-H···F interactions, which can play a role in the crystal packing of hexafluorophosphate salts. acs.org

A summary of DFT-calculated hydrogen bond interaction energies for the PF₆⁻ anion with different hydrogen bond donors is presented below.

Interacting PairMethodBasis SetCalculated Interaction Energy (kcal/mol)
OH···[PF₆]⁻ (in [C₂OHmim][PF₆])DFT-~3.4–3.8
Aromatic C-H···[PF₆]⁻ (in [C₂OHmim][PF₆])DFT-~2.8–3.1
H₃O⁺···[PF₆]⁻DFT6-311++G**Weaker than H₃O⁺···[BF₄]⁻

Table generated from data found in references researchgate.netacs.org.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Property Predictions

For situations requiring higher accuracy, ab initio (from first principles) methods beyond standard DFT are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" in quantum chemistry for their precision, albeit at a much greater computational expense. nih.govarxiv.org

Due to their high computational cost, these methods are often not feasible for large systems like a fully solvated Mg(PF₆)₂ salt. Instead, they are applied to smaller, representative systems, such as the interaction of a single ion with a few solvent molecules or the decomposition of an isolated anion. The results serve as benchmarks to validate the accuracy of more computationally efficient methods like DFT and to parameterize classical force fields used in molecular dynamics simulations. nih.gov For example, methods like MP2 can provide highly accurate charge distributions for complex molecules, which are critical for understanding electrostatic interactions. nih.gov Studies on related species like magnesium monofluoride (MgF) have utilized high-level coupled-cluster methods (EOM-CCSD, EOM-CC3) to predict electronic excitation energies with remarkable accuracy, demonstrating the power of these techniques for spectroscopic predictions. mdpi.compreprints.org

Molecular Dynamics Simulations of this compound in Condensed Phases

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system at the atomic scale. This technique is essential for understanding the behavior of Mg(PF₆)₂ in the liquid phase, particularly in electrolyte solutions. researchgate.net

Solvation Dynamics and Ion Transport Mechanisms in Non-Aqueous Electrolyte Solutions

MD simulations are extensively used to study the solvation structure of ions in different solvents. For Mg(PF₆)₂ electrolytes, simulations can reveal the arrangement of solvent molecules and PF₆⁻ anions around the Mg²⁺ cation, forming distinct solvation shells. aip.orgosti.govresearchgate.net Key properties derived from these simulations include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding one particle at a certain distance from another, offering a clear picture of the local structure. MD simulations of Mg²⁺ in a [BMIM][PF₆] ionic liquid show that the first solvation shell of Mg²⁺ is primarily composed of PF₆⁻ anions. aip.org

Coordination Numbers (CNs): The CN is the number of atoms in the first solvation shell of an ion. For Mg²⁺ in [BMIM][PF₆], the CN of PF₆⁻ anions is found to be between 3 and 4. aip.org

These structural insights are directly linked to the transport properties of the electrolyte. The strong interaction between the divalent Mg²⁺ cation and its surroundings can lead to the formation of stable solvated complexes or ion clusters, which significantly impacts ion mobility. acs.org MD simulations allow for the calculation of diffusion coefficients for each species (Mg²⁺, PF₆⁻, and solvent), which are critical for determining the ionic conductivity of the electrolyte. lidsen.com The simulations can distinguish between different transport mechanisms, such as the "vehicle mechanism," where the ion moves together with its solvation shell, and a "hopping mechanism," where the ion moves from one coordination site to another.

IonSolvent/Co-ionSimulation TypeKey Finding
Mg²⁺[PF₆]⁻MDFirst solvation shell contains 3-4 PF₆⁻ anions.
Mg²⁺WaterAIMD / CMDFirst solvation shell has 6 water molecules (octahedral).
Mg²⁺THFMDAnions tend to displace solvent in the solvation shell.

Table generated from data found in references aip.orgosti.govresearchgate.netacs.org.

Interfacial Behavior at Electrode/Electrolyte Interfaces

The interface between the electrode and the electrolyte is where all electrochemical reactions occur, and its properties are decisive for battery performance. MD simulations, including both classical and ab initio MD (AIMD), are powerful tools for studying this region. osti.govschrodinger.com Simulations can model the structure of the electrical double layer (EDL), which is the arrangement of ions and solvent molecules that forms at the charged electrode surface. aip.org

For Mg(PF₆)₂ electrolytes, a critical issue is the decomposition of the PF₆⁻ anion at the negative electrode (anode) surface, which can lead to the formation of a passivating layer, often containing insulating magnesium fluoride (B91410) (MgF₂). nsf.gov AIMD simulations can model the chemical reactions involved in this decomposition process directly at the interface. acs.orgosti.gov These simulations provide atomistic insights into how the PF₆⁻ anion approaches the electrode, receives electrons, and subsequently breaks down, offering a level of detail that is difficult to obtain experimentally.

Prediction of Reaction Pathways, Thermodynamic Stabilities, and Kinetic Barriers for this compound Systems

Understanding the stability of an electrolyte requires knowledge of potential decomposition reactions, their thermodynamic driving forces (reaction energies), and their rates (kinetic barriers). Computational chemistry, particularly DFT, is exceptionally well-suited for this purpose. acs.orgnih.gov

DFT calculations can map the potential energy surface of a chemical reaction, identifying the low-energy reactant and product states as well as the high-energy transition state that connects them. The energy difference between the transition state and the reactants defines the kinetic barrier (activation energy), which governs the reaction rate. chemrxiv.orgescholarship.orgacs.org

For Mg(PF₆)₂ systems, a key focus has been the decomposition of the PF₆⁻ anion. Studies on the analogous LiPF₆ system, which is chemically very similar, have used DFT to elucidate detailed reaction mechanisms. These mechanisms often start with the removal of a fluoride ion to form the strong Lewis acid phosphorus pentafluoride (PF₅), which is highly reactive. chemrxiv.orgacs.org Subsequent reactions with trace amounts of water or carbonate solvent molecules can lead to species like phosphoryl fluoride (POF₃) and hydrofluoric acid (HF). chemrxiv.orgescholarship.org

Reaction StepMethodSystemCalculated Kinetic Barrier (ΔG‡) (eV)
PF₅ + Li₂CO₃ → [Li₂CO₃-PF₅] adductDFTLiPF₆0.04
[Li₂CO₃-PF₅] → LiF + CO₂ + LiPOF₄DFTLiPF₆0.19
LiPOF₄ → LiF + POF₃DFTLiPF₆0.63
PF₅ + H₂O → [PF₅-OH₂]DFTLiPF₆> 1.00

Table of kinetic barriers for key decomposition steps of the PF₆⁻ anion (via PF₅ intermediate) based on analogous LiPF₆ systems. Data sourced from references escholarship.orgacs.org.

By calculating the energies of all relevant species, DFT can predict the thermodynamic stability of Mg(PF₆)₂ against decomposition and its compatibility with different solvents and electrode materials, providing essential guidance for designing more stable and longer-lasting magnesium batteries. lbl.gov

Computational Design Principles for Novel this compound-Based Materials

The rational design of new materials leveraging this compound (Mg(PF6)2) is a key frontier in the development of next-generation energy storage systems, particularly for magnesium-ion batteries. Computational chemistry provides an indispensable toolkit to accelerate this discovery process, moving beyond traditional trial-and-error experimentation. By employing theoretical models and high-performance computing, researchers can predict material properties, understand complex electrochemical phenomena, and systematically screen vast chemical spaces to identify promising candidates. These computational design principles encompass a multi-scale approach, from high-throughput virtual screening to detailed first-principles calculations and the integration of artificial intelligence.

High-Throughput Screening Approaches

The initial step in high-throughput screening involves the creation of a large, diverse pool of candidate molecules and materials. This "chemical space" can be generated through automated methods that create derivatives of known molecules or propose entirely new structures. materialsvirtuallab.org For instance, starting with a base solvent molecule known to be compatible with magnesium electrolytes, computational tools can systematically modify its functional groups to generate thousands of variants. materialsvirtuallab.orgrsc.org This process can target specific improvements, such as enhancing solubility or increasing the electrochemical stability window. The focus is often on organic molecules for liquid electrolytes or exploring known crystal structures for solid-state conductors. materialsvirtuallab.orgresearchgate.net

Once a candidate library is generated, a hierarchical screening process begins. This involves the rapid calculation of key physicochemical properties using quantum chemical methods. materialsvirtuallab.org A typical workflow down-selects candidates based on successive property evaluations: materialsvirtuallab.org

Electrochemical Stability: The electrochemical window is a critical parameter, defining the voltage range within which the electrolyte remains stable without decomposing. nih.gov Density functional theory (DFT) calculations are used to predict the reduction and oxidation potentials of candidate molecules. nih.gov It is important to consider that decomposition reactions, such as the formation of magnesium fluoride, can significantly alter the stability window. nih.gov

Solubility and Dissociation: For an electrolyte to function, the salt (Mg(PF6)2) must dissolve and dissociate in the solvent to provide mobile Mg2+ ions. Computational models can predict solvation energies to gauge the solubility of the salt in a given solvent candidate. materialsvirtuallab.org Weakly coordinating anions are desirable as they can lower the salt's dissociation energy, thereby improving ionic conductivity. rsc.org

Ion Mobility and Conductivity: The ultimate goal is to achieve high ionic conductivity. While direct prediction is computationally intensive for a large-scale screen, proxy properties like solvent viscosity and the size of the solvated Mg2+ ion can be estimated to filter for candidates likely to exhibit good ion transport.

This multi-step filtering process efficiently identifies a small subset of the most promising materials, which can then be subjected to more rigorous computational analysis and, ultimately, experimental synthesis and testing. materialsvirtuallab.org

First-Principles Methods in Material Design

First-principles, or ab initio, methods are quantum mechanical calculations that rely only on fundamental physical constants, without empirical parameters. These highly accurate techniques are crucial for understanding the underlying physics and chemistry that govern material properties, providing deep insights that guide rational design.

Density Functional Theory (DFT) is a cornerstone of computational materials science, enabling the accurate calculation of the structural, energetic, and electronic properties of materials. acs.org In the context of Mg(PF6)2 systems, DFT is used to investigate several key aspects:

Intercalation Energetics: For battery applications, DFT can calculate the energy changes associated with inserting magnesium ions into a cathode material. These calculations help predict the cell voltage and theoretical specific capacity. rsc.org

Anion and Solvent Stability: DFT is used to study the stability of the PF6- anion and solvent molecules against reduction and oxidation. frontiersin.org For example, studies have shown that the PF6- anion can be prone to decomposition on reactive electrode surfaces. osti.gov DFT calculations can elucidate these decomposition pathways, revealing potential failure mechanisms. acs.org

Electronic Properties: The electronic structure, including the density of states, reveals whether a material is an insulator, semiconductor, or conductor. pku.edu.cn For electrolytes, a large electronic band gap is essential to prevent electron leakage between the electrodes. DFT calculations can predict this property for newly designed electrolyte components. pku.edu.cn

A study on phosphorene as a potential anode for magnesium batteries used DFT to determine key performance metrics, as shown in the table below. rsc.org

PropertyCalculated ValueSignificance
Mg Adsorption EnergyStrong bondingIndicates stable interaction with the anode material.
Theoretical Specific Capacity865 mAh g-1High capacity for storing magnesium ions.
Mg Diffusion Energy Barrier0.09 eV (anisotropic)Suggests fast and efficient ion transport.
Average Voltage0.833 V (vs. Mg/Mg2+)Ideal voltage for an anode material.

Table based on DFT calculations for magnesium on monolayer phosphorene. rsc.org

While DFT typically models static, zero-kelvin systems, Ab Initio Molecular Dynamics (AIMD) simulates the movement of atoms over time at finite temperatures, with forces calculated from first principles at each step. osti.gov This makes AIMD exceptionally powerful for studying dynamic processes and complex interfaces, such as the solid-electrolyte interphase (SEI). acs.org

In Mg(PF6)2-based electrolytes, the behavior at the electrode-electrolyte interface is critical for battery performance and longevity. innovationnewsnetwork.com AIMD simulations can reveal:

Solvation Structure: The arrangement of solvent molecules and anions around the Mg2+ cation. This structure directly impacts desolvation energy, a key barrier to efficient Mg plating.

Decomposition Mechanisms: AIMD can model the initial steps of electrolyte decomposition on the electrode surface. acs.org For instance, simulations have shown that PF6- anions in direct contact with a reactive metal surface can readily decompose, a process influenced by the local environment and solvation. osti.govacs.org

SEI Formation: By simulating the reactions at the interface, AIMD provides insights into the chemical composition and structure of the SEI layer, which is crucial for protecting the electrode and ensuring stable cycling. researchgate.net

Simulations comparing the stability of different salts at an anode surface have highlighted the relative instability of hexafluorophosphates compared to other anions like carboranes, which show remarkable stability. osti.gov

Salt AnionStability at Anode Surface (AIMD result)
PF6-Decomposes
TFSI-Decomposes
B(hfip)4-Reasonably stable
CB11H12-Exceptionally stable

Table comparing the reductive stability of different anions at a metal anode surface, based on AIMD simulations. osti.gov

Machine Learning and AI-Driven Strategies

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing materials discovery, offering a paradigm shift from manual design to automated and data-driven approaches. innovationnewsnetwork.comrsc.orgresearchgate.net These techniques excel at identifying complex, high-dimensional relationships between material structures and their properties, dramatically accelerating the design-test-learn cycle. researchgate.neteurekalert.org

ML models are trained on large datasets, which can be sourced from experimental results or, more commonly, from high-throughput DFT and MD simulations. researchgate.net In the context of Mg(PF6)2 systems, these models can predict key performance metrics with high accuracy and speed:

Property Prediction: Crystal Graph Convolutional Neural Networks (CGCNN) can predict properties like voltage and capacity for thousands of candidate materials in a fraction of the time required by DFT. arxiv.org

Dynamic Solvation Models: Researchers have developed ML models that capture the dynamic evolution of ion-solvent clusters to predict electrochemical performance. rsc.orgrsc.org For example, a model for rechargeable magnesium batteries revealed that an optimal solvation structure involves specific coordination numbers that enhance desolvation and improve cycling performance. rsc.orgrsc.org

Screening Electrolytes: By correlating the properties of solvents and ion-solvent complexes with battery performance, ML offers a powerful tool for rapidly screening vast combinations of additives, ratios, and concentrations. researchgate.netrsc.org

Recent work has used AI to screen over 15,000 candidate compounds to identify 160 with high voltage and capacity for magnesium batteries. arxiv.org

This autonomous workflow operates as follows:

AI Prediction: An AI model, like Google DeepMind's GNoME, predicts new, stable crystal structures with desired properties. tanaka-preciousmetals.com GNoME has already discovered millions of new potential materials. tanaka-preciousmetals.com

Robotic Synthesis: The most promising candidates identified by the AI are then passed to an automated laboratory. Robots perform the unassisted synthesis of these new compounds. innovationnewsnetwork.comtanaka-preciousmetals.com

Automated Characterization: The newly synthesized materials are tested to validate their properties.

Feedback Loop: The experimental results are fed back into the AI model, refining its predictions and guiding the next round of discovery.

Reactivity, Coordination Chemistry, and Electrochemistry of Magnesium Hexafluorophosphate

Chemical Stability and Degradation Pathways of Magnesium Hexafluorophosphate (B91526) under Anhydrous Conditions

The chemical stability of magnesium hexafluorophosphate, particularly in the non-aqueous environments typical of electrochemical applications, is a critical factor governing its performance and safety. Under anhydrous or controlled low-moisture conditions, its degradation is primarily dictated by thermal decomposition and reactivity with components of the electrolyte system, such as organic solvents and ligands.

The thermal stability of hexafluorophosphate salts is a well-documented concern in battery chemistry. While specific studies on this compound are less common than for its lithium analogue (LiPF₆), the fundamental decomposition mechanism of the hexafluorophosphate anion (PF₆⁻) is expected to be similar. The primary thermal degradation pathway for metal hexafluorophosphates under strictly anhydrous conditions is a dissociation reaction. osti.gov

This process involves the equilibrium between the salt and its constituent Lewis acids:

Mg(PF₆)₂ (s) ⇌ MgF₂ (s) + 2 PF₅ (g)

In this reaction, this compound decomposes to form solid magnesium fluoride (B91410) (MgF₂) and gaseous phosphorus pentafluoride (PF₅). tum.de Phosphorus pentafluoride is a highly reactive and corrosive gas. The onset temperature for this decomposition is a key indicator of the salt's thermal stability. For the analogous LiPF₆, this decomposition begins around 380 K in a dry, inert atmosphere. osti.gov The presence of PF₅ is critical, as it can subsequently react with electrolyte solvents, leading to further degradation reactions.

Even in controlled low-moisture environments, the presence of trace amounts of water can initiate significant degradation of the hexafluorophosphate anion. The hydrolysis of PF₆⁻ is a multi-step process that generates highly corrosive and reactive species. tum.deelsevierpure.com This process is often autocatalytic and can proceed even with parts-per-million (ppm) levels of water. osti.gov

The initial hydrolysis reaction involves the interaction of the PF₆⁻ anion with water to produce phosphorus oxyfluoride (POF₃) and hydrofluoric acid (HF). tum.demdpi.com

PF₆⁻ + H₂O ⇌ POF₃ + 2 HF + F⁻

The magnesium cation would readily react with the fluoride ions to form magnesium fluoride (MgF₂). The generated HF is particularly detrimental, as it can attack other cell components. Furthermore, the POF₃ can undergo subsequent hydrolysis reactions if more water is available, leading to the formation of various fluorinated phosphoric acids. tum.deacs.org The kinetics of hydrolysis can be slow at room temperature but are accelerated by increased temperatures. tum.de

This compound exhibits significant reactivity with various organic solvents and ligands, which is central to its function in electrolyte systems. The strong Lewis acidity of the Mg²⁺ cation leads to strong coordination with donor solvent molecules. researchgate.net This interaction influences the salt's solubility, ionic conductivity, and electrochemical stability.

In solvents like acetonitrile (B52724) (CH₃CN), Mg(PF₆)₂ forms stable coordination complexes. A well-characterized example is hexakis(acetonitrile)magnesium(II) hexafluorophosphate, Mg(CH₃CN)₆₂, which can be isolated as a crystalline solid. researchgate.netcam.ac.uk The formation of such stable solvates indicates a strong interaction between the magnesium cation and the solvent molecules. cam.ac.uk Similarly, strong interactions are observed with other common battery solvents like tetrahydrofuran (B95107) (THF), where both THF and acetonitrile have been shown to coordinate with the magnesium ion in mixed-solvent systems. cam.ac.uk

While the magnesium cation's interaction with solvents is crucial for forming a conductive electrolyte, the reactivity can also lead to degradation. The highly reactive PF₅ gas, formed from thermal decomposition, can react with organic carbonate solvents, although this often requires catalysts or elevated temperatures. osti.gov However, some studies have surprisingly shown that electrolytes based on Mg(PF₆)₂ can prevent the formation of a passivating magnesium fluoride (MgF₂) layer on magnesium metal electrodes, suggesting a complex interplay between the salt, the solvent, and the electrode surface that can, in some cases, maintain electrochemical activity. researchgate.netcam.ac.uk

Advanced Coordination Chemistry of this compound with Diverse Ligands

The coordination chemistry of the magnesium cation is fundamental to understanding the behavior of Mg(PF₆)₂ in solution. As a small, doubly charged cation, Mg²⁺ is a hard Lewis acid and exhibits a strong tendency to coordinate with ligands, including solvent molecules and other neutral donors, forming well-defined coordination spheres. nih.govmdpi.com

In solution, the magnesium cation is surrounded by solvent molecules, forming distinct solvation shells. The first, or inner, solvation shell is characterized by strong, direct coordination between the Mg²⁺ ion and the solvent molecules.

Coordination Number: For Mg²⁺ in various solutions, including aqueous and non-aqueous systems, the preferred coordination number (CN) is overwhelmingly six. nih.govrochester.edusmu.edu This leads to the formation of a stable hexacoordinate species, such as [Mg(solvent)₆]²⁺.

Geometry: The six coordinating solvent molecules typically arrange themselves in a highly symmetric octahedral geometry around the central magnesium ion. nih.govresearchgate.net This octahedral arrangement is a stable configuration. researchgate.net

Solvation Shell Rigidity: The first solvation shell of Mg²⁺ is known to be kinetically inert and rigid due to the strong electrostatic interaction between the cation and the solvent molecules. nih.govrochester.edu The lifetime of a solvent molecule within this first shell is significantly longer than for monovalent cations, indicating slow solvent exchange dynamics. rochester.edu

Second Solvation Shell: Beyond the first shell, a more loosely organized second solvation shell exists, where solvent molecules are influenced by hydrogen bonding with the primary shell molecules. nih.govsmu.edu

The table below summarizes typical structural parameters for the first solvation shell of a hydrated magnesium ion, which serves as a fundamental model for its coordination behavior.

ParameterTypical ValueMethod
Coordination Number (CN)6X-ray Diffraction, MD Simulations
GeometryOctahedralMD Simulations, Spectroscopic Analysis
Mg-O Bond Distance2.06 - 2.09 ÅX-ray Diffraction, MD Simulations
O-Mg-O Angle~90° and ~172°MD Simulations

This compound readily forms solid adducts and complexes with a variety of neutral donor ligands, particularly in non-aqueous solvents. These complexes can often be isolated and characterized using techniques like single-crystal X-ray diffraction, which provides precise structural information.

A prime example is the complex formed with acetonitrile, Mg(CH₃CN)₆₂ . This compound has been synthesized and its crystal structure determined. researchgate.netcam.ac.uk In this adduct, the magnesium center is coordinated by six acetonitrile ligands through the nitrogen atoms of the nitrile groups. cam.ac.uk The Mg²⁺ cation and its six coordinated ligands form a discrete [Mg(CH₃CN)₆]²⁺ complex cation, with the two PF₆⁻ anions acting as charge-balancing counter-ions in the crystal lattice. The coordination geometry around the magnesium atom is octahedral.

The formation of such well-defined adducts is a common feature of magnesium's coordination chemistry, driven by its nature as a hard acid that prefers to bind with hard donor atoms like oxygen and nitrogen. mdpi.com The specific structure and stability of these complexes depend on factors such as the steric bulk and donor strength of the ligand. ed.ac.uk

Complex/AdductFormulaKey Structural FeaturesLigand Type
Hexakis(acetonitrile)magnesium(II) HexafluorophosphateMg(CH₃CN)₆₂Octahedral Mg²⁺ center; Coordinated via N atoms of CH₃CN.Neutral N-donor
Generic Solvated Magnesium Ion[Mg(solvent)₆]²⁺Octahedral coordination with solvent molecules (e.g., THF, glymes).Neutral O-donor

Electrochemical Behavior and Interfacial Phenomena of this compound in Electrolyte Systems

Anodic and Cathodic Stability Windows in Non-Aqueous Solvents

The electrochemical stability window (ESW) of an electrolyte is a crucial parameter, defining the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. For this compound-based electrolytes, the choice of solvent and electrode material significantly influences this window.

Historically, Mg(PF₆)₂-based electrolytes were not as extensively studied as their lithium-ion counterparts, largely due to a perception that the hexafluorophosphate anion (PF₆⁻) would decompose and passivate the magnesium anode. nih.govcam.ac.ukbohrium.com However, recent research has challenged this notion. Studies involving the synthesized complex Mg(PF₆)₂(CH₃CN)₆ have demonstrated considerable electrochemical stability. When dissolved in acetonitrile (CH₃CN) or mixtures of acetonitrile and tetrahydrofuran (THF), these electrolytes exhibit stability up to at least 4 V versus Mg/Mg²⁺ on aluminum (Al) electrodes. nih.govcam.ac.ukbohrium.comresearchgate.net This wide potential window is promising for the development of high-voltage magnesium batteries. researchgate.net In contrast, other magnesium salts like magnesium bis(trifluoromethanesulfonyl)imide (Mg(TFSI)₂) have shown high anodic stability greater than 3 V vs. Mg²⁺/Mg. researchgate.net The stability of the solvent itself is also a key factor, with many common organic solvents being theoretically stable against reduction by magnesium metal. nih.govfrontiersin.org

Table 1: Electrochemical Stability of Mg(PF₆)₂-Based Electrolytes

Electrolyte System Electrode Anodic Stability Limit (vs. Mg/Mg²⁺) Source(s)
Mg(PF₆)₂(CH₃CN)₆ in CH₃CN Aluminum (Al) ≥ 4.0 V researchgate.net, nih.gov, cam.ac.uk, bohrium.com

Electrolyte–Electrode Interface Formation and Evolution

Contrary to earlier assumptions, studies have shown that when using Mg(PF₆)₂-based electrolytes, magnesium electrodes can remain electrochemically active without the formation of an insulating magnesium fluoride (MgF₂) layer on the surface. nih.govcam.ac.ukbohrium.com This is a significant finding, as the formation of a thick, ionically resistive passivation layer is a common failure mechanism in magnesium batteries. mdpi.com The decomposition of electrolyte components can lead to byproducts that deposit on the electrode, forming a passivation layer that hinders the transport of magnesium ions. researchgate.net

However, the interaction is highly dependent on the electrode material. While aluminum electrodes are passivated by Mg(PF₆)₂ solutions, stainless steel electrodes have been found to corrode in their presence. nih.govcam.ac.ukbohrium.com Some research has disputed the claim of reversible magnesium deposition from Mg(PF₆)₂ solutions, suggesting that the PF₆⁻ anion does indeed passivate the magnesium anode, inhibiting the deposition and dissolution process. acs.orgbiu.ac.il It has been proposed that the addition of chloride ions can suppress this passivation, enabling reversible magnesium electrochemistry. acs.orgbiu.ac.il In other systems, such as those using Mg(TFSI)₂, the formation of a blocking passivation layer is a known issue that prevents Mg²⁺ ion migration. mdpi.com The formation of these interfacial layers is a complex process influenced by the specific salt, solvent, and any additives present in the electrolyte. nih.govchemrxiv.org

Ion Transport Mechanisms and Ionic Conductivity in Solution and Solid-State Systems

High ionic conductivity is essential for an electrolyte to efficiently transport charge carriers (Mg²⁺ ions) between the anode and cathode, enabling high power capabilities in a battery. This compound has demonstrated the ability to form highly conductive solutions in suitable non-aqueous solvents.

Solutions of the Mg(PF₆)₂(CH₃CN)₆ complex in acetonitrile and acetonitrile-tetrahydrofuran mixtures exhibit high ionic conductivities, reaching up to 28 mS·cm⁻¹. nih.govcam.ac.ukbohrium.comresearchgate.net This level of conductivity is comparable to some established lithium-ion battery electrolytes and is significantly higher than many other previously investigated magnesium electrolyte systems. For comparison, some fluorinated alkoxide-based magnesium electrolytes have achieved conductivities of 3.5 mS/cm. nih.gov

The mechanism of ion transport in these liquid electrolytes involves the movement of solvated Mg²⁺ cations and PF₆⁻ anions through the solvent medium under the influence of an electric field. The degree of ion pairing versus dissociation plays a significant role; stronger ion pairing can reduce the number of free charge carriers and thus lower conductivity.

In the realm of solid-state systems, achieving high Mg²⁺ conductivity is a major challenge due to the strong electrostatic interactions associated with the divalent cation, which can impede its mobility in a solid lattice. frontiersin.org While there has been significant research into solid-state magnesium conductors, such as those based on magnesium borohydride (B1222165) (Mg(BH₄)₂) and phosphates, specific data on the solid-state ionic conductivity of pure this compound is less common. frontiersin.orgfrontiersin.org The development of solid electrolytes, including polymer or ceramic-based systems incorporating magnesium salts, is an active area of research aiming to improve safety and energy density. For instance, metal-organic frameworks (MOFs) have been explored as hosts for magnesium salts to create semi-solid electrolytes, where the guest solvent and salt anion significantly influence the ionic conductivity and electrochemical performance. nih.gov

Table 2: Ionic Conductivity of Mg(PF₆)₂-Based Electrolytes

Electrolyte System Solvent(s) Ionic Conductivity (mS·cm⁻¹) Source(s)
Mg(PF₆)₂(CH₃CN)₆ Acetonitrile (CH₃CN) up to 28 researchgate.net, nih.gov, cam.ac.uk, bohrium.com

Advanced Applications and Material Science Integration of Magnesium Hexafluorophosphate

Role as an Electrolyte Component in Next-Generation Energy Storage Devices

The development of high-performance energy storage systems is a critical area of modern research. Magnesium hexafluorophosphate (B91526) is being investigated as a key electrolyte component, offering potential advantages in next-generation batteries beyond current lithium-ion technology.

Magnesium-ion batteries (MIBs) are a promising alternative to lithium-ion systems, primarily due to magnesium's high theoretical volumetric capacity, natural abundance, and dendrite-free deposition behavior. mdpi.com The primary challenge in MIB development is the creation of an electrolyte that enables efficient and reversible magnesium deposition and stripping while maintaining a wide electrochemical window. researchgate.netrsc.org

Historically, electrolytes based on the hexafluorophosphate (PF₆⁻) anion were perceived as unsuitable for magnesium batteries, with the belief that the anion would decompose and form a passivating magnesium fluoride (B91410) (MgF₂) layer on the magnesium metal anode, inhibiting ion transport. researchgate.netnih.gov However, recent research has challenged this notion. A 2016 study reported the successful synthesis of a magnesium hexafluorophosphate acetonitrile (B52724) complex, Mg(PF₆)₂(CH₃CN)₆, and investigated its electrochemical properties. nih.govcam.ac.uk Solutions of this complex in acetonitrile (CH₃CN) and mixtures of tetrahydrofuran (B95107) (THF) and CH₃CN demonstrated high ionic conductivities, reaching up to 28 mS/cm, which is comparable to some lithium-ion battery electrolytes. nih.govcam.ac.uk

Crucially, this research found that magnesium electrodes remained electrochemically active when cycled in these Mg(PF₆)₂-based electrolytes, with no evidence of MgF₂ formation on the anode surface. nih.govcam.ac.uk The electrolyte exhibited an electrochemical stability window of at least 4 V vs. Mg on aluminum electrodes. researchgate.netcam.ac.uk These electrolytes were successfully used in a prototype magnesium battery featuring a magnesium anode and a Chevrel phase (Mo₃S₄) cathode. researchgate.netcam.ac.uk

Despite these promising findings, the scientific community has presented conflicting evidence. Some studies maintain that PF₆⁻ anions do passivate magnesium anodes and that reversible magnesium deposition is only possible with the addition of chlorides to the electrolyte. acs.org The presence of magnesium halides, such as magnesium chloride (MgCl₂), is believed to help form an ion-conducting layer at the anode-electrolyte interface, which prevents the formation of the passivation layer that can occur in Mg(PF₆)₂-based systems. acs.org This discrepancy highlights the complexity of the interfacial chemistry and indicates that performance is highly dependent on the specific solvent system and the presence of additives. While Mg(PF₆)₂-based electrolytes can lead to the corrosion of stainless steel current collectors, aluminum electrodes are found to be passivated and stable. nih.govcam.ac.uk

Table 1: Electrochemical Properties of Mg(PF₆)₂(CH₃CN)₆ Electrolytes This interactive table summarizes key performance metrics from research studies. cam.ac.uk

Electrolyte Composition Concentration (M) Ionic Conductivity (mS/cm) Electrochemical Stability (V vs. Mg)
Mg(PF₆)₂(CH₃CN)₆ in CH₃CN 0.12 18.7 ~3.0 (on GC/Pt)
Mg(PF₆)₂(CH₃CN)₆ in 1:1 THF-CH₃CN 0.12 10.0 > 4.0 (on Al)
Mg(PF₆)₂(CH₃CN)₆ in 1:1 THF-CH₃CN 0.71 28.3 > 4.0 (on Al)

Non-aqueous redox flow batteries (RFBs) offer a pathway to higher energy densities compared to their aqueous counterparts due to a wider electrochemical stability window. google.com In these systems, electrolyte salts are crucial for shuttling ions between the anolyte and catholyte to balance the charge during oxidation and reduction of the active materials. google.com

While this compound is not always the primary active component, its constituent ions are well-suited for this application. The hexafluorophosphate anion is a common choice for the anionic component of electrolyte salts in non-aqueous batteries. google.com The magnesium cation (Mg²⁺) is an effective charge carrier. google.com Recent work on membrane-free magnesium RFBs has demonstrated the feasibility of using a magnesium metal anode in a biphasic system. rsc.org In one such design, while the anolyte contained other magnesium salts, the catholyte utilized tetrabutylammonium (B224687) hexafluorophosphate (TBAPF₆) as the supporting electrolyte, showcasing the compatibility of the PF₆⁻ anion in a magnesium-based flow system. rsc.orgacs.org The use of Mg(PF₆)₂ as the primary or supporting electrolyte could contribute to a stable, high-voltage, non-aqueous RFB by facilitating cation exchange across the system. google.comrsc.org

Precursor in the Synthesis of Advanced Inorganic and Hybrid Materials

Beyond energy storage, this compound serves as a valuable precursor in materials synthesis, enabling the creation of novel materials with specific structural or functional properties.

Metal-Organic Frameworks (MOFs) are a class of porous materials with applications in gas storage, separation, and catalysis. While many MOFs are based on metal-oxide clusters, the synthesis of fluoride-containing frameworks is an area of growing interest. The hexafluorophosphate anion can be incorporated into such structures. For instance, research has shown the functionalization of a pre-existing MOF-5 (a zinc-based framework) with an ionic liquid containing the PF₆⁻ anion to enhance its catalytic properties. nih.gov

Although the direct use of Mg(PF₆)₂ as the primary building block for a magnesium-based metal fluoride framework is not extensively documented in current literature, its properties make it a candidate for such syntheses. As a readily available source of both magnesium ions and fluoride-containing anions, it could potentially be used in solvothermal or other synthetic methods to create novel porous materials.

Doping is a common strategy to modify the properties of materials for specific applications. Introducing magnesium into the crystal lattice of other metal oxides or compounds can enhance their catalytic or optical performance. e3s-conferences.orgscielo.br For example, magnesium has been successfully used as a dopant in titania (TiO₂) to improve its photocatalytic activity for dye degradation and in nickel-manganese-cobalt (NMC) cathode materials for lithium-ion batteries to increase electrochemical capacity. e3s-conferences.orgscielo.br

Typically, salts like magnesium nitrate (B79036) or magnesium sulfate (B86663) are used as the magnesium source in these syntheses. e3s-conferences.orgscielo.br However, this compound offers an alternative, particularly for non-aqueous or oxygen-sensitive synthetic environments where high purity is required. americanelements.com Its hygroscopic nature necessitates handling in controlled atmospheres, but its use could enable the synthesis of specialized doped materials where the presence of water or oxide anions is undesirable. americanelements.com The unique chemical properties of Mg(PF₆)₂ may influence the crystallization process and the final properties of the doped material.

Applications in Specialty Chemical Reagent Development and Controlled Chemical Transformations

This compound is considered a versatile reagent in the field of specialty chemicals. heavenmaterials.comheavenmaterials.com Its utility often stems from the combined properties of the weakly coordinating hexafluorophosphate anion and the Lewis acidic magnesium cation. In synthetic organic chemistry, hexafluorophosphate salts of other metals (e.g., silver, potassium) are used as anion sources or to generate acids for initiating reactions like photopolymerization. americanelements.comgoogle.com

By analogy, Mg(PF₆)₂ can serve as a specialty reagent in non-aqueous systems. It can act as a source of the PF₆⁻ anion or as a mild Lewis acid catalyst. Its application is particularly relevant in controlled chemical transformations where the presence of water must be avoided. americanelements.com Furthermore, in the context of electrochemistry, stable electrolytes are key to enabling controlled reactions, such as the electrochemical generation of acid in miniaturized reactors, a process that requires precise control over the chemical environment. rsc.org The stability and ionic conductivity of Mg(PF₆)₂ solutions could make it a candidate for supporting electrolytes in such advanced electrochemical synthesis applications.

Emerging Research Directions and Future Challenges in Magnesium Hexafluorophosphate Chemistry

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Reduced Environmental Impact

The traditional synthesis of high-purity battery-grade metal hexafluorophosphates can be costly and environmentally burdensome. researchgate.net Consequently, a significant research thrust is the development of greener, more efficient, and scalable synthetic routes for Mg(PF₆)₂. pmarketresearch.comeuropa.eu The goal is to minimize the use of hazardous substances, reduce energy consumption, and lower production costs, which are critical for the commercial viability of MIBs. pmarketresearch.comresearchgate.net

One novel approach reported for the synthesis of a related salt, sodium hexafluorophosphate (B91526) (NaPF₆), which offers insights for Mg(PF₆)₂ synthesis, involves using ammonium (B1175870) hexafluorophosphate (NH₄PF₆) instead of the more expensive nitrosonium hexafluorophosphate (NOPF₆). researchgate.net This method demonstrates a pathway to producing high-purity electrolyte salts while avoiding harsh reagents. researchgate.net Another route involves the direct reaction of magnesium turnings with nitrosonium hexafluorophosphate in an acetonitrile (B52724) solvent to produce a Mg(PF₆)₂(CH₃CN)₆ complex. researchgate.netcam.ac.uk Researchers are also exploring methods that reduce the number of synthesis steps and utilize more benign reagents, contributing to a more sustainable production cycle. rsc.orgacs.org The application of green synthesis principles, such as using ionic liquids or supercritical fluids as reaction media, is also an area of active investigation, aiming to reduce the environmental footprint of production. mdpi.com

Table 1: Comparison of Synthetic Precursors for Hexafluorophosphate Salts

Precursor Advantages Disadvantages Associated Synthesis
Nitrosonium hexafluorophosphate (NOPF₆) Effective for laboratory-scale synthesis. Higher cost, potential for reaction with certain solvents. Synthesis of Mg(PF₆)₂(CH₃CN)₆ in acetonitrile. researchgate.netcam.ac.uk
Ammonium hexafluorophosphate (NH₄PF₆) Lower cost, more suitable for scalable production. Route not yet fully optimized for Mg(PF₆)₂. Demonstrated for multi-gram scale synthesis of NaPF₆. researchgate.net

| Silver hexafluorophosphate (AgPF₆) | Used in metathesis reactions. | High cost of silver. | Common in inorganic synthesis but less ideal for bulk electrolyte production. |

Exploration of New Structural Motifs, Polymorphs, and Anion–Cation Interactions

Understanding the fundamental structure of Mg(PF₆)₂ and its interactions within an electrolyte is crucial for controlling its electrochemical behavior. Research in this area focuses on identifying different crystalline forms (polymorphs) and solvated structures, as these can significantly impact ionic conductivity, stability, and deposition/stripping processes at the electrode. researchgate.netfresnostate.edumdpi.com

The interaction between the Mg²⁺ cation and the PF₆⁻ anion, as well as with solvent molecules, dictates the nature of the electroactive species in the electrolyte. rsc.orgacs.org Strong ion pairing can hinder Mg²⁺ mobility, while well-designed solvent systems can promote the formation of favorable solvation shells that facilitate efficient ion transport. rsc.orgosti.gov For instance, the synthesis of the acetonitrile-solvated complex, Mg(PF₆)₂(CH₃CN)₆, provided the first isolated salt for detailed electrochemical studies. researchgate.netcam.ac.uk The structure of this complex features a central magnesium ion coordinated by six acetonitrile molecules, with the PF₆⁻ anions acting as counter-ions.

Recent studies have highlighted that perceptions of the PF₆⁻ anion being inherently passivating on magnesium anodes may be more complex. researchgate.netacs.orgbiu.ac.il While some studies report that PF₆⁻ can inhibit magnesium deposition, others show that with the right solvent system or the presence of additives like chlorides, reversible electrochemistry is achievable. cam.ac.ukacs.orgbiu.ac.il This underscores the critical role of the entire electrolyte system—salt, solvent, and additives—in defining the interfacial chemistry. The exploration of different anion-cation structures, especially those formed in low-water-content environments, has been shown to influence anodic stability and decrease electrolyte resistance. researchgate.netkit.edu

Integration of Magnesium Hexafluorophosphate into Multi-Component and Hybrid Material Systems

To overcome the limitations of simple liquid electrolytes, researchers are integrating Mg(PF₆)₂ into more complex material systems. pioneerbioinc.com This includes the development of hybrid electrolytes, such as polymer electrolytes, ionic liquid-based systems, and semi-solid electrolytes, to enhance safety, electrochemical stability, and performance. pioneerbioinc.comacs.orgacs.org

Mg(PF₆)₂ can serve as the magnesium salt in various host materials. For example:

Polymer Electrolytes: Dispersing Mg(PF₆)₂ in a polymer matrix can create flexible, solid-state, or gel-polymer electrolytes, which can mitigate issues like leakage and improve safety.

Hybrid Dual-Salt Electrolytes: In Mg-Na hybrid batteries, a dual-salt electrolyte containing both a magnesium salt like an all-phenyl complex (APC) and a sodium salt can be used. frontiersin.org This allows for the use of a stable magnesium metal anode while leveraging the favorable intercalation kinetics of sodium ions at the cathode. frontiersin.org

Metal-Organic Frameworks (MOFs): The porosity and tunable nature of MOFs make them potential candidates for use as electrolyte hosts or separators in magnesium batteries. researchgate.netunifr.ch

Application of Advanced In Situ and Operando Characterization Techniques for Dynamic Process Understanding

To unravel the complex processes occurring within a magnesium battery during operation, advanced characterization techniques are indispensable. In situ (in place) and operando (in operation) methods allow researchers to observe the electrochemical and structural evolution of the electrolyte and electrode interfaces in real-time. escholarship.orgresearchgate.net

These techniques provide critical insights into:

Magnesium Deposition/Stripping: Techniques like in situ X-ray absorption spectroscopy (XAS) and transmission electron microscopy (TEM) can reveal the morphology of magnesium deposition and identify the chemical species present at the electrode surface during plating and stripping. escholarship.orgarxiv.org This helps in understanding mechanisms that lead to dendrite formation or passivation. escholarship.org

Electrolyte Decomposition: Operando techniques such as Raman spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can monitor changes in the electrolyte composition, identifying the breakdown products of the PF₆⁻ anion or solvent molecules at different voltage potentials. researchgate.net

Interfacial Layer Formation: The formation and evolution of the solid-electrolyte interphase (SEI) on the anode and the cathode-electrolyte interphase (CEI) are critical for battery stability and longevity. In situ X-ray photoelectron spectroscopy (XPS) and electrochemical impedance spectroscopy (EIS) can provide detailed information about the chemical composition and impedance characteristics of these crucial interfacial layers. researchgate.netkit.edu

By applying these advanced tools, researchers can directly observe phenomena such as the role of trace water in increasing overpotentials or the specific anion-cation structures that promote reversible magnesium deposition. researchgate.netkit.eduescholarship.org

Bridging Fundamental Chemical Insights to Advanced Material Design Principles and Device Performance Optimization

The ultimate goal of fundamental research into Mg(PF₆)₂ is to translate chemical insights into practical strategies for designing better materials and optimizing battery performance. rsc.orgmdpi.com A deep understanding of the synthesis, structure, and dynamic behavior of Mg(PF₆)₂ electrolytes directly informs the rational design of next-generation magnesium batteries. rsc.org

Key connections between fundamental insights and material design include:

Electrolyte Formulation: Knowledge of how anion-cation-solvent interactions affect ionic transport and interfacial stability guides the selection of optimal solvent mixtures and salt concentrations. researchgate.netrsc.org For example, understanding that certain solvents can prevent the decomposition of the PF₆⁻ anion on the magnesium anode allows for the formulation of more stable electrolytes. researchgate.netcam.ac.uk

Anode Protection: Insights from operando studies on anode passivation mechanisms can lead to the development of protective artificial SEI layers or electrolyte additives that prevent unwanted side reactions. acs.orgarxiv.org For instance, the finding that chloride additives can suppress passivation by the PF₆⁻ anion provides a clear strategy for improving electrolyte performance. acs.orgbiu.ac.il

Cathode Compatibility: Understanding the oxidative stability limit of Mg(PF₆)₂-based electrolytes is essential for matching them with high-voltage cathode materials. berkeley.edu This ensures that the electrolyte does not decompose at the cathode's operating potential, enabling higher energy density cells.

By systematically linking the fundamental chemistry of Mg(PF₆)₂ to its role in a full cell, the field can accelerate the development of high-performance, safe, and cost-effective magnesium-ion batteries. pmarketresearch.commdpi.com

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